molecular formula C22H23N3O3S2 B3203734 N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021265-67-7

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B3203734
CAS RN: 1021265-67-7
M. Wt: 441.6 g/mol
InChI Key: KLLFOANQUGMTLB-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as DPTC, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPTC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and pain. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the modulation of immune function. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of tumor growth. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can be synthesized using various methods and can be easily purified using recrystallization methods. Additionally, N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have low toxicity in animal models, making it a promising candidate for further research. However, N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, including the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the investigation of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and to identify its potential off-target effects. Overall, N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown promising results in preclinical studies, and its potential pharmacological properties warrant further investigation.
Conclusion:
In conclusion, N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown promising results in preclinical studies, and its potential pharmacological properties warrant further investigation.

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and analgesic effects. N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation and pain in animal models. Additionally, N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-30(27,28)25-14-12-18(13-15-25)21(26)24-22-23-19(16-8-4-2-5-9-16)20(29-22)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLFOANQUGMTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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